

An In-depth Technical Guide to the Physical Characteristics of Caprolactam Cyclic Dimer

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Compound of Interest

Compound Name: **1,8-Diazacyclotetradecane-2,9-dione**

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the core physical and structural characteristics of caprolactam cyclic dimer (**1,8-diazacyclotetradecane-2,9-dione**), a significant by-product in the industrial synthesis of Polyamide 6 (Nylon 6). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key characterization techniques.

General and Thermal Properties

Caprolactam cyclic dimer (C₁₂H₂₂N₂O₂) is a stable compound notable for its high melting point, which presents challenges in industrial processes such as fiber extrusion by causing equipment fouling.^[1] Its stability is attributed to strong intermolecular hydrogen bonding between the amide (NH) protons and carbonyl (CO) groups.^[1]

The dimer exists in two distinct crystalline polymorphic forms, denoted as α and β . The β -form undergoes an endothermic transition to the more symmetrical α -form at approximately 242-244°C before the α -form melts at a significantly higher temperature.^[1]

Property	Value	Source(s)
IUPAC Name	1,8-Diazacyclotetradecane-2,9-dione	N/A
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	226.32 g/mol	[2]
Appearance	White crystalline powder, fluffy threads (α -form), rectangular plates (β -form)	N/A
Melting Point (α -form)	345 - 348 °C	[1]
β to α Crystal Transition	~242 - 244 °C	[1]
Boiling Point	Not readily available (sublimation observed)	[1]
Density	Not readily available in cited literature	N/A

Solubility Characteristics

The cyclic dimer exhibits low solubility in most common solvents, a characteristic that contributes to its precipitation during industrial processes.[1] Its solubility in water is particularly low. While sparingly soluble, it can be dissolved in solvents like methanol, which induces a transformation from the α to the β crystalline form.[3]

Solvent	Solubility	Temperature (°C)	Source(s)
Water	0.1 wt%	17	[1]
Methanol	Soluble (induces α to β form transition)	Not Specified	[3]
Most Solvents	Low solubility	Not Specified	[1]

Crystallographic and Spectroscopic Data

Crystal Structure

The two polymorphs of caprolactam cyclic dimer can be identified by their distinct morphologies and X-ray diffraction (XRD) patterns. The α -form, typically obtained at high temperatures or via sublimation, appears as fluffy needles.^[3] The β -form, prepared by crystallization in protic solvents like methanol, is composed of rectangular plates.^[3]

Crystalline Form	Morphology	Key X-ray (2θ)	Diffraction Peaks	Source(s)
α -form	Fluffy threads, regular needles	10.85°, 15.39°, 17.76°, 18.79°, 19.26°, 19.99°, 20.93°, 21.81°, 23.29°, 25.31°		N/A
β -form	Rectangular plates	11.48°, 12.88°, 13.35°, 15.08°, 15.44°, 20.49°, 20.88°, 21.81°, 22.30°, 23.07°		N/A

Spectroscopic Analysis

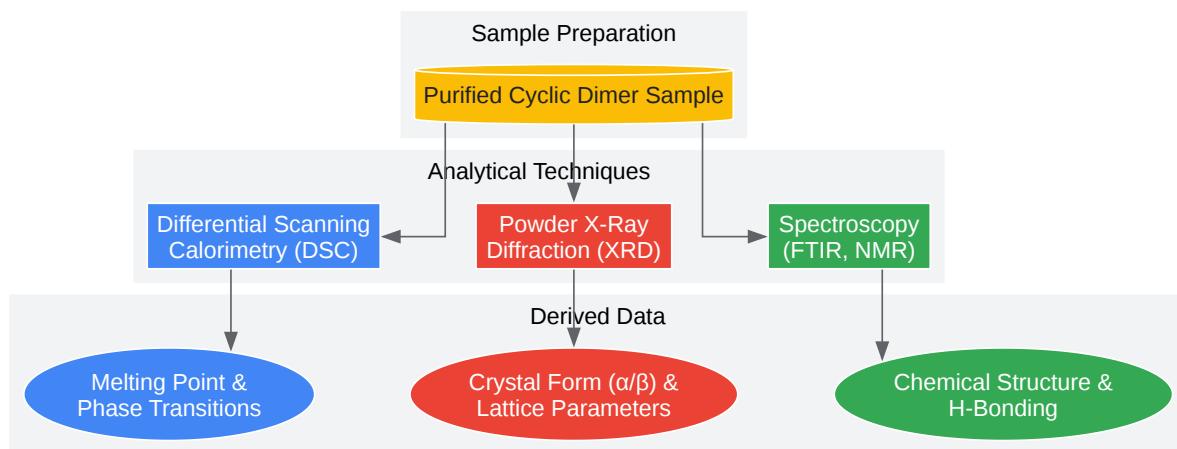
Spectroscopic methods are essential for confirming the chemical structure and studying the intermolecular interactions of the cyclic dimer.

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis confirms the presence of strong intermolecular hydrogen bonds between the N-H protons and C=O groups.^[1] Heating leads to a weakening, but not breaking, of these bonds, evidenced by shifts in the N-H stretching band to higher wavenumbers.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are used for structural elucidation.^[4] Temperature-controlled NMR studies in formic acid show temperature coefficients for NH proton signals that strongly indicate intermolecular hydrogen bonding.^[1]

Experimental Protocols and Workflows

Characterization Workflow

A typical experimental workflow for the physical and structural characterization of a purified chemical compound like caprolactam cyclic dimer is outlined below.



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Caption: General experimental workflow for physical characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points and phase transition temperatures.

Methodology:

- A small, weighed sample (typically 5-10 mg) of the caprolactam cyclic dimer is hermetically sealed in an aluminum pan.^[5]
- An empty, sealed aluminum pan is used as a reference.

- The sample and reference pans are placed in the DSC cell.
- The cell is heated at a controlled, constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[6]
- The heat flow to the sample relative to the reference is recorded as a function of temperature.
- Endothermic events, such as the β -to- α crystal transition and the final melting, are identified as peaks on the resulting thermogram.[7][8] The temperature at the peak maximum is taken as the transition or melting temperature.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline form (polymorph) and analyze its structure.

Methodology:

- A powdered sample of the cyclic dimer is prepared and flattened onto a sample holder to ensure a planar surface.[9]
- The holder is placed in a powder diffractometer.
- The sample is irradiated with a monochromatic X-ray beam (e.g., Cu K α radiation) at various angles of incidence (2θ).[10]
- A detector measures the intensity of the diffracted X-rays at each angle.[11]
- The resulting plot of intensity versus 2θ is the diffraction pattern.
- The positions (2θ values) and intensities of the diffraction peaks are compared to known patterns for the α and β forms to identify the polymorph present.[12]

NMR Spectroscopy

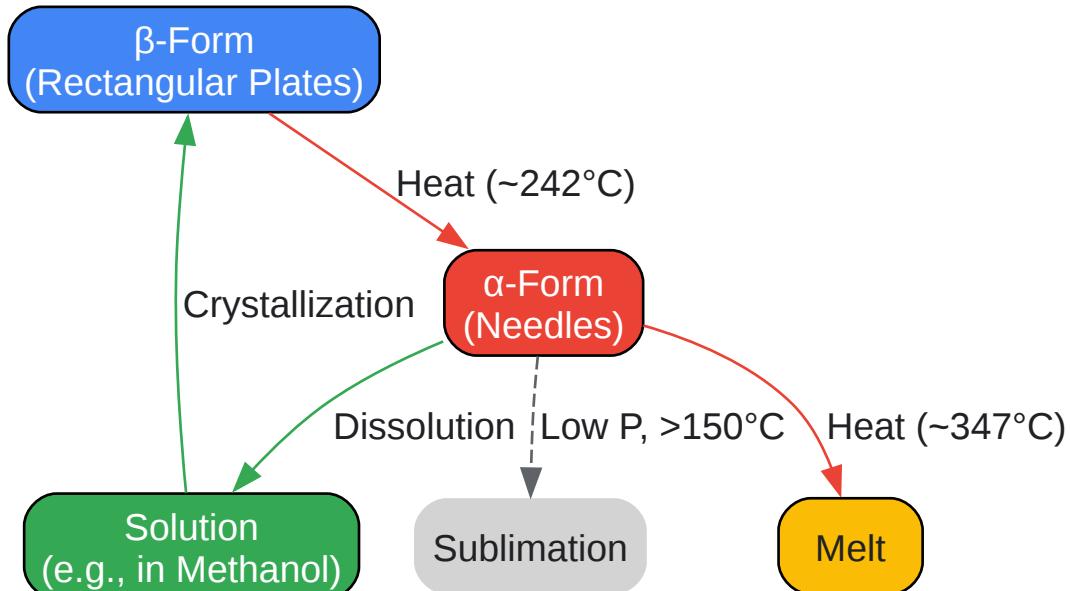
Objective: To confirm the chemical structure and study intermolecular interactions.

Methodology:

- The cyclic dimer sample is dissolved in a suitable deuterated solvent (e.g., deuterated formic acid for studying hydrogen bonding).
- The solution is transferred to an NMR tube.[13]
- The tube is placed in the NMR spectrometer.
- For ^1H and ^{13}C NMR, the sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.
- The resulting signals (chemical shifts, multiplicities, and integrations) are analyzed to confirm the covalent structure of the molecule.
- For variable-temperature studies, spectra are acquired at different temperatures to observe shifts in proton signals (like the amide N-H), which provides evidence of intermolecular interactions such as hydrogen bonding.[1]

Polymorphic Transition and Behavior

The interconversion between the α and β crystalline forms is a key characteristic of the caprolactam cyclic dimer. This behavior is influenced by temperature and solvent choice, which is a critical consideration for researchers working with this compound.



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Caption: Logical relationships in the phase transitions of caprolactam cyclic dimer.

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